molecular formula C15H21N5O4S B2772616 3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034605-45-1

3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2772616
CAS No.: 2034605-45-1
M. Wt: 367.42
InChI Key: TYWCIUZGBHIFNA-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiadiazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₂₁N₅O₄S
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 2034605-45-1

Antimicrobial Properties

Research indicates that derivatives of thiadiazole, such as the one under consideration, exhibit notable antimicrobial activity . Studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance:

CompoundActivityReference
4-Methyl-1,2,3-thiadiazole-5-carboxamideModerate antimicrobial activity
N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)-4-methyl-thiadiazoleEnhanced anticancer properties

The presence of the thiadiazole ring is crucial for this activity, as it interacts with microbial enzymes and disrupts cellular functions.

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties . The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example:

  • In vitro studies have shown that compounds with similar structures can suppress the growth of human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) with IC₅₀ values indicating effective concentrations for inhibition .
Cell LineCompoundIC₅₀ (µg/mL)
A549 (Lung Cancer)Thiadiazole Derivative4.27
SK-MEL-2 (Skin Cancer)Thiadiazole Derivative0.28

These findings suggest that the compound may inhibit key molecular targets involved in tumor growth and proliferation.

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, docking studies have indicated that these compounds can bind to proteins involved in cell cycle regulation and apoptosis pathways . The structure–activity relationship (SAR) analysis highlights that substituents on the thiadiazole ring significantly influence the compound's efficacy against cancer cells.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Alam et al. (2011) reported on a series of thiadiazole derivatives that showed significant anticancer activity against multiple human cancer cell lines .
  • Yang (2012) discovered that certain substituted thiadiazoles could induce apoptosis in breast and lung carcinoma cells through specific protein interactions .
  • Hosseinzadeh et al. (2013) synthesized new thiadiazole derivatives that were evaluated for their cytotoxicity against prostate and breast cancer cell lines, showing promising results .

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-10-13(25-17-16-10)14(22)18-5-3-11(4-6-18)20-9-12(21)19(15(20)23)7-8-24-2/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWCIUZGBHIFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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